molecular formula C16H19N5OS B2702202 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798511-77-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2702202
CAS No.: 1798511-77-9
M. Wt: 329.42
InChI Key: VVCPBDLLYIJCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule featuring a unique hybrid architecture, combining a 1,2,3-thiadiazole carboxamide linked to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This structure integrates two privileged pharmacophores in medicinal chemistry, making it a compound of significant interest for early-stage research and screening. The 1H-pyrrolo[2,3-b]pyridine core is a well-known scaffold in drug discovery. Derivatives of this structure have been extensively investigated as potent and orally efficacious inhibitors of Janus kinases (JAKs), particularly JAK3, positioning them as promising candidates for immunomodulatory therapies and the treatment of organ transplant rejection . Furthermore, the fused pyrrolopyridine system is found in alkaloids and approved drugs, associated with a broad spectrum of pharmacological activities, including antiviral and antitumor properties . The 1,2,3-thiadiazole ring, a mesoionic heterocycle, is recognized for its ability to readily cross biological membranes and interact with various biological targets . Compounds containing the 1,3,4-thiadiazole motif (an isomeric form) have demonstrated notable cytotoxic and anticancer activities in scientific literature, often functioning by disrupting DNA replication or inhibiting key enzymes like carbonic anhydrases . The incorporation of this heterocycle can enhance the molecule's potential for exploring activity in oncology and infectious disease research. This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-propyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-2-5-13-14(23-20-19-13)16(22)18-9-4-10-21-11-7-12-6-3-8-17-15(12)21/h3,6-8,11H,2,4-5,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCPBDLLYIJCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a thiadiazole structure, which is known to enhance its pharmacological profile. The molecular formula is C15H20N4SC_{15}H_{20}N_4S, with a molecular weight of approximately 296.42 g/mol. Its unique combination of functional groups allows for diverse interactions with biological targets.

This compound primarily acts as an inhibitor of various kinases, particularly those involved in cancer cell proliferation and survival pathways. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. The inhibition of these receptors leads to the disruption of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound across various cancer cell lines:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer). For instance, IC50 values ranged from 0.07 µM for HCT116 to 42.30 µM for A549 cells .
Cell LineIC50 (µM)Reference
MCF73.79
A54926
HCT1160.07

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has exhibited anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests a potential role in treating inflammatory diseases .

Case Studies

  • Cell Proliferation Inhibition : A study highlighted that treatment with this compound led to a significant decrease in cell viability in MCF7 cells after 48 hours of exposure. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Combination Therapy : In another study, the compound was used in combination with standard chemotherapeutics like doxorubicin, showing enhanced efficacy against resistant cancer cell lines. This combination approach may provide a new strategy for overcoming drug resistance in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its low molecular weight and lipophilicity. Further studies are needed to fully elucidate its metabolic pathways and excretion routes.

Scientific Research Applications

Anticancer Activity

Research has shown that N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits promising anticancer properties.

  • Mechanism of Action : The compound primarily targets fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation and survival. By inhibiting FGFR activity, the compound disrupts key signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
    Cell LineIC50 Value (µM)Mechanism
    A5490.92 ± 0.17Apoptosis induction
    MCF71.00 ± 0.11Cell cycle arrest
    HepG20.93 ± 0.28Inhibition of FGFR

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities.

  • Research Findings : Studies indicate that derivatives similar to this compound exhibit significant activity against various bacterial strains and fungi. For instance, compounds derived from thiadiazoles have shown efficacy against Staphylococcus aureus and Candida albicans, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties.

  • Mechanism : Preliminary studies indicate that it may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

  • Results : These simulations suggest that the compound forms stable interactions with FGFRs and other relevant targets, enhancing its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole-carboxamide intermediates and pyrrolopyridine derivatives. For example, analogous protocols use K₂CO₃ in DMF to activate nucleophilic substitution reactions (e.g., alkylation of pyrrolo-pyridines) . Optimizing stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) and solvent choice (DMF for polar aprotic conditions) can enhance yields. Recrystallization from DMSO/water mixtures (2:1 ratio) improves purity .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

  • Methodological Answer : Use multi-modal characterization:
  • NMR spectroscopy : Analyze coupling constants in 1H^1H NMR (e.g., δ 7.41–8.12 ppm for aromatic protons) and 13C^{13}C NMR to confirm substitution patterns .
  • IR spectroscopy : Identify functional groups via carbonyl (1722–1730 cm1^{-1}) and thiadiazole ring (1392–1447 cm1^{-1}) vibrations .
  • Melting points : Compare observed values (e.g., 206–207°C for related pyrrolo-imidazo pyridines) with literature .

Q. What solvents and reaction conditions minimize decomposition during synthesis?

  • Methodological Answer : Avoid protic solvents for acid-sensitive intermediates. Use DMF or methylene chloride for coupling steps, as these stabilize reactive intermediates . For hydrolysis-prone groups (e.g., esters), maintain pH 8–9 during workup to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the pyrrolopyridine-thiadiazole scaffold?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with substituted aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) to assess electronic effects on bioactivity .
  • Comparative assays : Test analogs in biological models (e.g., enzyme inhibition) alongside parent compound. Use statistical tools (ANOVA) to correlate substituent effects with activity.
  • Computational modeling : Perform docking studies to predict binding interactions with target proteins (e.g., kinases) based on substituent polarity .

Q. What strategies resolve contradictory data in reaction outcomes (e.g., inconsistent yields or byproducts)?

  • Methodological Answer :
  • Troubleshooting workflow :

Reagent purity : Confirm anhydrous conditions (e.g., POCl₃ purity in thiadiazole synthesis) .

Reaction monitoring : Use TLC (e.g., PE:EA = 8:1 mobile phase) to track intermediates and byproducts .

Byproduct identification : Isolate side products via preparative TLC and characterize via MS and 1H^1H-NMR to identify competing pathways .

Q. How can the stability of this compound under physiological conditions be evaluated for in vivo studies?

  • Methodological Answer :
  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Plasma stability : Expose to human plasma (37°C, 1–6 hours) and quantify remaining compound using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.